molecular formula C31H22O16 B420326 1,2,3,4,6-penta-O-(2-furoyl)hexopyranose

1,2,3,4,6-penta-O-(2-furoyl)hexopyranose

Cat. No.: B420326
M. Wt: 650.5g/mol
InChI Key: WRTGXTBPGRTHOX-FPKBMGGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose (PGG) is a hydrolyzable tannin derivative characterized by a glucose core esterified with five galloyl groups. It is widely distributed in plants such as Paeonia lactiflora and Terminalia chebula and is recognized for its diverse bioactivities, including antioxidant, anti-obesity, and enzyme inhibitory properties . The β-anomeric configuration of PGG is confirmed by its distinct $ ^1 \text{H-NMR} $ chemical shift at δ6.23 and a coupling constant of 8.3 Hz, while its α-anomer exhibits a δ6.74 shift and 3.64 Hz coupling constant . PGG is isolated with high purity (≥98%) using techniques like UPLC and NMR, making it a critical compound for pharmacological research .

Properties

Molecular Formula

C31H22O16

Molecular Weight

650.5g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(furan-2-carbonyloxy)oxan-2-yl]methyl furan-2-carboxylate

InChI

InChI=1S/C31H22O16/c32-26(17-6-1-11-37-17)42-16-22-23(44-27(33)18-7-2-12-38-18)24(45-28(34)19-8-3-13-39-19)25(46-29(35)20-9-4-14-40-20)31(43-22)47-30(36)21-10-5-15-41-21/h1-15,22-25,31H,16H2/t22-,23-,24+,25-,31-/m1/s1

InChI Key

WRTGXTBPGRTHOX-FPKBMGGXSA-N

SMILES

C1=COC(=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6

Isomeric SMILES

C1=COC(=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6

Canonical SMILES

C1=COC(=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: Galloyl groups in PGG confer high polarity and antioxidant capacity due to phenolic hydroxyls, whereas acetyl/benzoyl derivatives are more lipophilic, favoring synthetic applications .
  • Stability : Trimethylsilyl derivatives enhance volatility for analytical use but lack biological relevance compared to PGG .

Pharmacological Advancements

PGG’s anti-obesity effects are demonstrated in diet-induced obese mice, where it reduces adipocyte differentiation by 40% and hepatic lipid accumulation by 35% .

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